molecular formula C25H17N3O7 B8116030 5-Carboxyrhodamine 110 NHS Ester

5-Carboxyrhodamine 110 NHS Ester

Cat. No.: B8116030
M. Wt: 471.4 g/mol
InChI Key: OFESYRATOHCHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of anhydrous solvents like dimethyl sulfoxide (DMSO) to prevent moisture interference .

Industrial Production Methods

In industrial settings, the production of 5-Carboxyrhodamine 110 NHS Ester involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to separate the desired isomer from other by-products .

Chemical Reactions Analysis

Types of Reactions

5-Carboxyrhodamine 110 NHS Ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds . This reaction is highly specific and efficient, making it ideal for bioconjugation applications.

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, which are often found in proteins, peptides, and amino-modified oligonucleotides. The reaction conditions typically involve a neutral to slightly basic pH to facilitate the nucleophilic attack on the NHS ester group .

Major Products Formed

The major products formed from these reactions are amide-linked conjugates, which are stable and retain the fluorescent properties of the original dye .

Scientific Research Applications

Properties

IUPAC Name

2-(3-amino-6-iminoxanthen-9-yl)-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O7/c26-13-2-5-16-19(10-13)34-20-11-14(27)3-6-17(20)23(16)15-4-1-12(9-18(15)24(31)32)25(33)35-28-21(29)7-8-22(28)30/h1-6,9-11,26H,7-8,27H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFESYRATOHCHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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